2-(喹啉-4-基)乙醛

描述

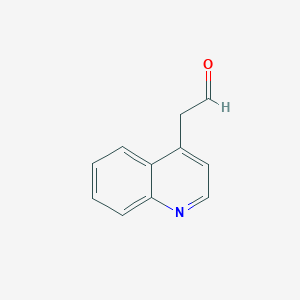

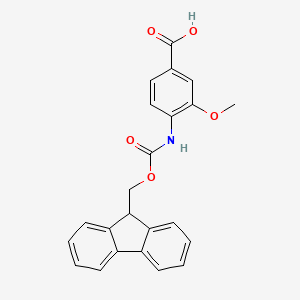

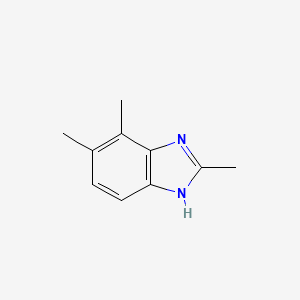

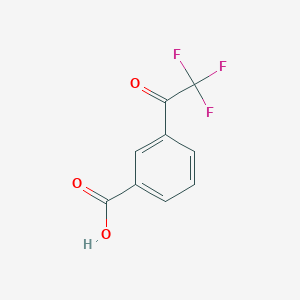

2-(Quinolin-4-yl)acetaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been extensively studied due to their potential pharmacological properties, particularly as antitubercular agents . The compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of 2-(quinolin-4-yl)acetaldehyde or related structures as intermediates. For instance, 2-(quinolin-4-yloxy)acetamides, which show potent in vitro inhibition of Mycobacterium tuberculosis, are synthesized through chemical modifications of lead compounds . Similarly, 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be converted into 2-quinoxalinyl carbaldehydes, are synthesized via a cross-coupling reaction with methanol . A green and efficient synthesis of 2-amino-3-cyanoquinoline derivatives has been reported using 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate . Additionally, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction involving quinoline-4-carbaldehyde .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a quinoline-related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, has been determined by X-ray diffraction analysis, revealing a monoclinic space group and a stable chair conformation for the pyranoid ring .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. A synergistic I2/amine promoted Povarov-type reaction has been used to synthesize 2-acyl-3-aryl(alkyl)quinolines using aryl(alkyl)acetaldehydes as alkene surrogates . Tandem Knoevenagel condensation with aldehyde and Michael addition of enamine with the quinone methide is another approach for synthesizing 2-hydroxypyrano[3,2-c]quinolin-5-ones . Electrophile-mediated cyclization reactions of 2-isocyanostyrene derivatives have been employed to synthesize 2,4-disubstituted quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yl)acetaldehyde and its derivatives are influenced by their molecular structure. While specific physical properties such as melting points, boiling points, and solubility are not detailed in the provided papers, the chemical properties are highlighted through their reactivity in various synthesis reactions. The stability of the compounds, as well as their reactivity towards different reagents, is crucial for their potential application in medicinal chemistry .

科学研究应用

喹啉衍生物的合成

2-(喹啉-4-基)乙醛被用于合成各种喹啉衍生物。一项研究概述了一种合成4-官能化喹啉衍生物的方法,涉及乙炔酮-S,S-缩醛与芳基胺和醛(Yu-Long Zhao et al., 2007)的反应。另一项研究重点介绍了通过电泳媒介的环化反应合成2,4-二取代喹啉的方法(K. Kobayashi et al., 2004)。

三组分反应

一项研究描述了通过Passerini三组分反应合成新型α-(酰氧基)-α-(喹啉-4-基)乙酰胺,表明2-(喹啉-4-基)乙醛在多组分合成过程中的多功能性(Jafar Taran等人,2014)。

在抗菌和抗结核药物中的应用

2-(喹啉-4-基)乙醛衍生物已被评估其作为抗菌剂的潜力。例如,一项研究合成了(2E)-1-(8-羟基喹啉-7-基)-3-(芳基)丙-2-烯-1-酮,香豆素衍生物,并评估了其抗菌活性(A. Chabukswar et al., 2012)。此外,已确定2-(喹啉-4-氧基)乙酰胺是有效抑制结核分枝杆菌生长的强力抑制剂,对药物敏感和耐药菌株均有效(K. Pissinate et al., 2016)。

其他应用

2-(喹啉-4-基)乙醛衍生物还被用于其他应用,例如在乙醛DNA加合物的合成中,为其致突变和致癌性能提供了见解(M. Wang et al., 2000)。此外,类似于2-(喹啉-4-基)乙醛的化合物,如2-(喹啉-2-基)喹唑啉-4(3H)-酮,已被研究其在酸性环境中作为钢铁腐蚀抑制剂的作用(Weiwei Zhang et al., 2016)。

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their potential applications in various fields.

作用机制

Target of Action

Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . The presence of the quinoline moiety in various natural compounds and its broad range of biological activities suggest that it may interact with its targets in a similar manner .

Biochemical Pathways

Quinoline derivatives have been found to impact a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions , suggesting that environmental factors may also influence their biological activity.

生化分析

Biochemical Properties

2-(Quinolin-4-YL)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic and nucleophilic substitution reactions due to the presence of the quinoline moiety . The compound can form salts with acids, similar to benzene and pyridine, which further influences its biochemical interactions . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

2-(Quinolin-4-YL)acetaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.

Molecular Mechanism

The molecular mechanism of 2-(Quinolin-4-YL)acetaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a nucleophile, initiating reactions and facilitating the formation of products through nucleophilic substitution . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These molecular interactions are essential for the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Quinolin-4-YL)acetaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 2-(Quinolin-4-YL)acetaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-(Quinolin-4-YL)acetaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic interactions can influence the compound’s biological activity and therapeutic potential. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations for its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(Quinolin-4-YL)acetaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-(Quinolin-4-YL)acetaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biological effects . The compound’s activity and function can be modulated by its localization, making it an important consideration for its therapeutic applications.

属性

IUPAC Name |

2-quinolin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545423-96-9 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)